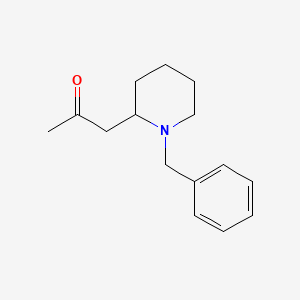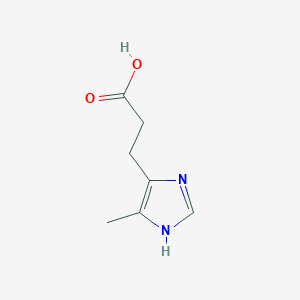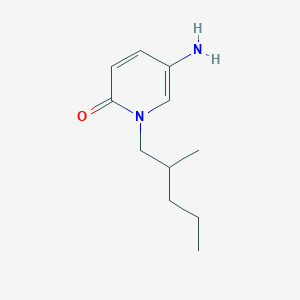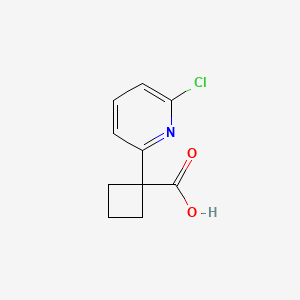
3-(1-Bromopropan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Bromopropan-2-yl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by a bromine atom attached to the second carbon of a propyl group, which is in turn attached to the third position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
3-(1-Bromopropan-2-yl)pyridine can be synthesized through several methods. One common method involves the reaction of pyridine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For example, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions
3-(1-Bromopropan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of propylpyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives of pyridine.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: Propylpyridine derivatives are formed.
科学的研究の応用
3-(1-Bromopropan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-Bromopropan-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition or activation of specific biological pathways.
類似化合物との比較
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: This compound is similar in structure but contains an imidazo ring fused to the pyridine ring.
N-(Pyridin-2-yl)amides: These compounds have an amide group attached to the pyridine ring and are synthesized from similar starting materials.
Uniqueness
3-(1-Bromopropan-2-yl)pyridine is unique due to its specific substitution pattern and the presence of a bromine atom, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in different fields of research highlight its importance.
特性
分子式 |
C8H10BrN |
|---|---|
分子量 |
200.08 g/mol |
IUPAC名 |
3-(1-bromopropan-2-yl)pyridine |
InChI |
InChI=1S/C8H10BrN/c1-7(5-9)8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3 |
InChIキー |
ZGZYIBYVPJIJBY-UHFFFAOYSA-N |
正規SMILES |
CC(CBr)C1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride](/img/structure/B13538642.png)






![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)



